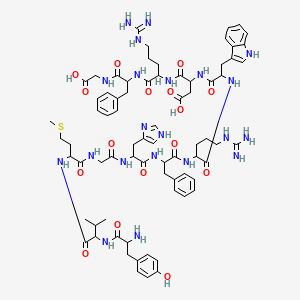
5-Chloro-4-methoxy-2-nitrobenzaldehyde
Vue d'ensemble
Description
5-Chloro-4-methoxy-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications in Chemistry
5-Chloro-4-methoxy-2-nitrobenzaldehyde and its derivatives have been utilized in various synthetic applications. A notable example is the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. These compounds have been synthesized starting from 2-nitro-5-methoxybenzaldehyde, demonstrating the versatility of nitrobenzaldehyde derivatives in synthesizing complex organic molecules (Tsoungas & Searcey, 2001).
Studies in Material Science
Compounds derived from this compound have been examined for their structural characteristics. For instance, studies have been conducted to understand the molecular structure and vibrational spectra of related compounds, using techniques like Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements. These studies provide insights into the bonding features, molecular geometry, and thermodynamic properties of such compounds, which are crucial in material science and engineering (Nataraj, Balachandran, & Karthick, 2011).
Antibacterial and Antifungal Research
Derivatives of this compound have been explored for their antibacterial and antifungal properties. For example, zinc complexes of benzothiazole-derived Schiff bases, synthesized from derivatives of nitrobenzaldehyde, have shown activity against various pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003). Similarly, novel hydrazone compounds derived from condensation reactions involving nitrobenzaldehyde derivatives have displayed effective antibacterial properties (He & Xue, 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The compound might also react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
Similar nitrobenzaldehyde compounds have been shown to disrupt redox balance, which is implicated in multiple pathologies including malignant progression and tumor angiogenesis .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
Similar compounds have been shown to disrupt redox balance, potentially leading to various pathological conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-methoxy-2-nitrobenzaldehyde. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability may be affected by factors such as pH, temperature, and the presence of other chemicals.
Propriétés
IUPAC Name |
5-chloro-4-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTCGOFABDDIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282467 | |
| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-42-7 | |
| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75618-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)









